![molecular formula C18H20N4O2S B5614921 2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5614921.png)
2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
The chemical compound “2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide” is a part of a class of compounds that have been studied for various biological activities. Research into similar structures has shown relevance in medicinal chemistry due to their potential therapeutic properties.
Synthesis Analysis
Synthesis of structures related to “2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide” involves multi-step chemical reactions. Typically, these compounds are synthesized through a condensation reaction of 2-(benzo[d]thiazol-2-yl)acetohydrazide with different aromatic aldehydes, leading to various benzo[d]thiazoles derivatives (P. Uma et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds involves the analysis of their crystal and molecular structures. The geometric parameters, such as bond lengths and angles, provide insight into the three-dimensional arrangement, which can be crucial for understanding the compound's reactivity and interactions (K. Kumara et al., 2018).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, contributing to their versatility in chemical synthesis and potential applications in drug design. They may undergo cycloaddition reactions, nucleophilic substitutions, or other transformations relevant to their functional groups (I. Kondratov et al., 2014).
Physical Properties Analysis
The physical properties, including melting point, boiling point, and solubility, are crucial for determining the compound's applicability and behavior under different conditions. These properties are typically determined experimentally through various analytical techniques.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for understanding the compound's potential uses and limitations. These properties are influenced by the compound's molecular structure and functional groups.
References for further reading include:
- P. Uma et al., 2017.
- K. Kumara et al., 2018.
- I. Kondratov et al., 2014.
properties
IUPAC Name |
2-benzyl-N-[2-methoxy-1-(2-methylpyrazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-22-16(8-9-19-22)14(11-24-2)21-18(23)15-12-25-17(20-15)10-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKBTNDIYAYWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(COC)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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